AZ10419369 is a synthetic organic compound developed primarily as a radioligand for positron emission tomography (PET) imaging. It specifically targets the serotonin 1B receptor (5-HT1B), which plays a crucial role in regulating various physiological functions, including mood, appetite, and sleep. This compound is particularly significant in scientific research aimed at understanding the serotonin system's involvement in psychiatric and neurological disorders, making it a valuable tool in both clinical and preclinical studies .
AZ10419369 is classified as a radioligand due to its application in imaging techniques, particularly PET. It is synthesized from commercially available starting materials through a series of chemical reactions and purification processes. The compound has a molecular formula of C26H30N4O4 and a molecular weight of 462.55 g/mol, indicating its complex structure that facilitates its specific binding to the 5-HT1B receptor .
The synthesis of AZ10419369 involves a multi-step process that includes:
Specific reaction conditions, including temperature, solvent choice, and reaction time, are optimized to maximize efficiency and minimize by-products .
AZ10419369 has a complex molecular structure characterized by:
The structural features include a chromene backbone with various substituents that enhance its binding affinity for the 5-HT1B receptor .
AZ10419369 can undergo several chemical reactions:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution. The specific conditions (temperature, solvent, pH) are critical for achieving the desired products .
AZ10419369 functions by selectively binding to the 5-HT1B receptor. This receptor is part of the serotonin receptor family and is implicated in numerous physiological processes. The binding mechanism allows for visualization of receptor distribution in the brain through PET imaging. Importantly, AZ10419369's binding affinity is sensitive to fluctuations in endogenous serotonin levels, making it an effective tool for studying serotonin dynamics in both healthy and pathological states .
These properties are essential for ensuring that AZ10419369 can effectively penetrate biological tissues for imaging purposes .
AZ10419369 has various scientific applications:
Molecular Structure and RadiochemistryAZ10419369 (chemical name: 5-methyl-8-(4-methyl-piperazin-1-yl)-4-oxo-4H-chromene-2-carboxylic acid (4-morpholin-4-yl-phenyl)-amide) has a molecular formula of C₂₆H₃₀N₄O₄ and molecular weight of 462.23 g/mol. Its structure features a chromene carboxamide scaffold with methylpiperazine and morpholinophenyl substituents, conferring high lipophilicity (XLogP: 3.96) and blood-brain barrier permeability. Radiolabeled forms include:
Receptor Binding CharacteristicsAZ10419369 exhibits subnanomolar affinity for human 5-HT₁B receptors:
Table 1: Molecular and Binding Properties of AZ10419369
Property | Value | Assessment Method |
---|---|---|
Molecular Weight | 462.23 g/mol | Calculated |
XLogP | 3.96 | Computational prediction |
Hydrogen Bond Acceptors | 7 | CDK-based calculation |
5-HT₁B KD | 0.37 nM (human recombinant) | Radioligand binding assay |
Specific Radioactivity (¹¹C) | >3,600 Ci/mmol | HPLC validation |
Pharmacokinetic ProfileAfter intravenous injection, [¹¹C]AZ10419369 rapidly distributes to the brain, peaking at 3–4% uptake by 7.5 minutes. Metabolism is minimal, with 97–99% of plasma radioactivity representing unchanged tracer at 60 minutes post-injection. This stability facilitates accurate kinetic modeling [5] [7].
Predecessor LimitationsEarly 5-HT₁B radioligands like [¹¹C]P943 faced challenges:
Rational Design StrategyAZ10419369 was optimized for:
Validation Milestones
Table 2: Regional Brain Distribution of [¹¹C]AZ10419369 Binding
Brain Region | Binding Potential (BPND) | Relative Rank |
---|---|---|
Occipital Cortex | 1.82 ± 0.31 | Highest |
Basal Ganglia | 1.75 ± 0.29 | High |
Ventral Striatum | 1.68 ± 0.28 | High |
Temporal Cortex | 1.25 ± 0.22 | Moderate |
Frontal Cortex | 1.10 ± 0.19 | Moderate |
Thalamus | 0.75 ± 0.15 | Low |
Cerebellum | 0.12 ± 0.05 | Lowest (reference) |
Quantifying Receptor Occupancy in Therapeutics[¹¹C]AZ10419369 PET has quantified target engagement of psychiatric drugs:
Imaging Dynamic Serotonin ReleaseThe radioligand’s sensitivity to endogenous serotonin is pivotal:
Table 3: Pharmacological Challenge Effects on [¹¹C]AZ10419369 Binding
Intervention | Serotonin Increase | BPND Reduction | Correlation with Microdialysis |
---|---|---|---|
Saline (control) | None | <5% | Not applicable |
Escitalopram (0.28 mg/kg) | 2× baseline | 5–15% | r = 0.85 |
Fenfluramine (0.5 mg/kg) | 6× baseline | 25–30% | r = 0.91 |
Pathophysiological Insights
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7